molecular formula C22H26N2O B14228938 1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one CAS No. 798564-37-1

1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one

Cat. No.: B14228938
CAS No.: 798564-37-1
M. Wt: 334.5 g/mol
InChI Key: NOZRTKINURFWRY-UHFFFAOYSA-N
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Description

1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one is a complex organic compound that features a piperazine ring substituted with a but-2-en-1-yl group and a diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one typically involves multi-step procedures. One common method includes the reaction of 1-(2,2-diphenylethyl)piperazine with but-2-en-1-yl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene, and the mixture is often treated with activated carbon to remove impurities before the final product is isolated .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the but-2-en-1-yl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one is unique due to its combination of a piperazine ring with both a but-2-en-1-yl group and a diphenylethanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

798564-37-1

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

1-(4-but-2-enylpiperazin-1-yl)-2,2-diphenylethanone

InChI

InChI=1S/C22H26N2O/c1-2-3-14-23-15-17-24(18-16-23)22(25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h2-13,21H,14-18H2,1H3

InChI Key

NOZRTKINURFWRY-UHFFFAOYSA-N

Canonical SMILES

CC=CCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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